molecular formula C12H18OS B8000574 4-[(n-Pentyloxy)methyl]thiophenol

4-[(n-Pentyloxy)methyl]thiophenol

Cat. No.: B8000574
M. Wt: 210.34 g/mol
InChI Key: FBOWWYLWUMTLGB-UHFFFAOYSA-N
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Description

4-[(n-Pentyloxy)methyl]thiophenol is an organic compound characterized by the presence of a thiophenol group substituted with a pentyloxy methyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(n-Pentyloxy)methyl]thiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophenol and n-pentyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: Thiophenol is reacted with n-pentyl bromide in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(n-Pentyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pentyloxy methyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

4-[(n-Pentyloxy)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(n-Pentyloxy)methyl]thiophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and context of use, but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiophenol: Similar structure but with a methyl group instead of a pentyloxy methyl chain.

    4-Ethylthiophenol: Contains an ethyl group instead of a pentyloxy methyl chain.

    4-Butylthiophenol: Features a butyl group in place of the pentyloxy methyl chain.

Uniqueness

4-[(n-Pentyloxy)methyl]thiophenol is unique due to the presence of the pentyloxy methyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-(pentoxymethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-2-3-4-9-13-10-11-5-7-12(14)8-6-11/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOWWYLWUMTLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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